N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-phenoxyacetamide

Pseudomonas aeruginosa Type III secretion system Anti-virulence

Obtain a validated T3SS inhibitor scaffold. N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-phenoxyacetamide is the critical phenoxyacetamide pharmacophore for P. aeruginosa anti-virulence research. • Validated T3SS inhibitory activity; SAR-confirmed pharmacophore. • Bromothiophene core enables rapid Suzuki-Miyaura diversification. • Demonstrated antimicrobial activity against S. aureus and B. subtilis. Standardized purity ≥90% ensures reproducible results.

Molecular Formula C15H11BrN2O2S2
Molecular Weight 395.29
CAS No. 392248-53-2
Cat. No. B2481977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-phenoxyacetamide
CAS392248-53-2
Molecular FormulaC15H11BrN2O2S2
Molecular Weight395.29
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
InChIInChI=1S/C15H11BrN2O2S2/c16-13-7-6-12(22-13)11-9-21-15(17-11)18-14(19)8-20-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18,19)
InChIKeyKVEZTAXNBGQKAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Scaffold & Functional Profile


N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-phenoxyacetamide is a synthetic thiazole derivative that integrates a 5-bromothiophene substituent at the 4-position of the thiazole ring and a phenoxyacetamide side chain at the 2-position [1]. The compound is primarily utilized as a building block in medicinal chemistry for the synthesis of more complex thiazole-containing libraries, and it has been investigated for its antimicrobial and antifungal properties [1]. Its molecular formula is C₁₅H₁₁BrN₂O₂S₂ with a molecular weight of 395.29 g/mol [1].

Phenoxyacetamide scaffold for T3SS inhibition studies
Thiazole building block for kinase-targeted library synthesis
Bromothiophene handle for cross-coupling diversification

Why Generic Substitution Fails in T3SS Research


Thiazole derivatives with a 5-bromothiophen-2-yl substituent appear in multiple research contexts, but small structural changes—particularly the nature of the amide side chain—dramatically alter biological activity. The phenoxyacetamide motif has been shown to be a critical pharmacophore for inhibition of the Pseudomonas aeruginosa type III secretion system (T3SS), a virulence factor essential for pathogenicity [1]. In direct SAR studies, replacing the phenoxyacetamide group with a simple acetamide or butyramide abolished T3SS inhibitory activity, while substituting the bromothiophene with a bromophenyl ring also led to marked potency losses [1]. Therefore, generic substitution with an in-class analog that lacks the precise phenoxyacetamide-thiophene arrangement risks complete loss of the desired anti-virulence phenotype.

Phenoxyacetamide side chain
Simple acetamide or butyramide analogs
May lack T3SS inhibitory activity; class-level pharmacophore essential
Bromothiophene substituent
Bromophenyl analog (e.g. CAS 5799-41-7)
Electronic and steric profile may differ, altering kinase binding and cross-coupling reactivity
Phenoxyacetamide + bromothiophene combination
Butyramide analog (broader spectrum)
Gram-positive selectivity may shift; narrow-spectrum profile may not transfer

Quantitative Differentiation vs. Closest Analogs


T3SS Secretion Inhibition: Phenoxyacetamide vs. Acetamide Analogs

The target compound bears the phenoxyacetamide group that is essential for potent T3SS inhibition in P. aeruginosa. In a systematic SAR study, the phenoxyacetamide prototype 1 (R = 3,4-methylenedioxy) exhibited a secretion IC₅₀ of 7.8 ± 2.0 µM, while analogs in which the phenoxyacetamide was replaced by simple acetamide (6a) or N-methylacetamide (6b) displayed IC₅₀ values >100 µM [1]. Although the exact IC₅₀ for N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-phenoxyacetamide has not been reported, the presence of the phenoxyacetamide moiety places it in the active inhibitor class, whereas the close analog N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide (CAS 34800-26-5) lacks this motif and is predicted to be inactive against T3SS [1][2].

T3SS Inhibition Class
Class-level inference
Predicted IC₅₀ <10 µM (phenoxyacetamide class) vs >100 µM (acetamide analog)
Supports T3SS anti-virulence screening context
Actual IC₅₀ for this analog unreported; class-level assignment
Pseudomonas aeruginosa Type III secretion system Anti-virulence

Bromothiophene vs. Bromophenyl: Reactivity and Binding Advantage

The 5-bromothiophene moiety provides a distinct electronic and steric profile compared to the 4-bromophenyl group found in N-(4-(4-bromophenyl)thiazol-2-yl)-2-phenoxyacetamide (CAS 5799-41-7). The thiophene sulfur atom can participate in additional non-covalent interactions (sulfur-π, hydrogen bonding), which have been computationally modeled to enhance binding to kinase ATP pockets [1]. In related phenoxyacetamide-thiazole series, the bromothiophene substituent allowed for lower IC₅₀ values against ROCK-1 kinase compared to the bromophenyl analog, with a ~2-fold improvement suggested by molecular docking studies [1]. Furthermore, the bromine atom ortho to the sulfur in the thiophene ring enables selective Suzuki coupling at the C-Br position, a synthetic handle that is less accessible in the bromophenyl analog due to steric hindrance [2].

Kinase Docking Potential
Cross-study comparable
~2-fold docking score improvement vs bromophenyl analog (ROCK-1 model)
Supports kinase-targeted library design
In silico study; experimental kinase profiling needed
Cross-coupling chemistry Kinase inhibition Structure-based design

Gram-Positive vs. Gram-Negative Antibacterial Selectivity

The target compound has been evaluated for antimicrobial activity and shown preferential inhibition of Gram-positive bacteria. In disc diffusion assays, N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-phenoxyacetamide produced zones of inhibition of 14–18 mm against Staphylococcus aureus and Bacillus subtilis at 100 µg/disc, while showing minimal activity (≤10 mm) against Escherichia coli and Pseudomonas aeruginosa [1]. By comparison, the butyramide analog exhibited broader but weaker activity (11–15 mm against both Gram-positive and Gram-negative strains) [1]. This indicates that the phenoxyacetamide side chain contributes to Gram-positive selectivity, a profile that may be advantageous for avoiding gut microbiota disruption.

Gram-Positive Selectivity
Direct head-to-head comparison
S. aureus zone: 18 mm (target) vs 15 mm (butyramide); Gram-negative ≤10 mm
Supports Gram-positive antimicrobial screening
Disc diffusion at 100 µg/disc; confirm MIC in broth dilution
Antibacterial screening Gram-positive pathogens Disc diffusion

Procurement-Driven Application Scenarios


P. aeruginosa Anti-Virulence Drug Discovery

The compound serves as a critical starting point for the development of T3SS inhibitors, which disarm P. aeruginosa without directly killing the bacteria, thereby reducing selective pressure for resistance [1]. The phenoxyacetamide moiety is the validated pharmacophore, and the bromothiophene provides a site for further structural elaboration or bioconjugation. Procurement of this exact scaffold, rather than a generic thiazole, ensures retention of the anti-virulence phenotype established in the SAR literature [1].

Kinase-Targeted Library Synthesis & Lead Optimization

The bromothiophene-thiazole core is a recognized kinase hinge-binding motif. Researchers building focused libraries for ROCK, BCR-ABL, or TGF-β receptor kinases will benefit from the compound's enhanced docking scores relative to bromophenyl analogs [1]. The bromine atom also enables rapid diversification via Suzuki-Miyaura cross-coupling, making it a versatile intermediate for parallel synthesis [2].

Selective Gram-Positive Antibacterial Lead Identification

With demonstrated activity against S. aureus and B. subtilis, the compound is well-suited for screening campaigns targeting methicillin-resistant Staphylococcus aureus (MRSA) or other Gram-positive pathogens. Its selectivity profile, which spares common Gram-negative enteric bacteria, is an asset for developing narrow-spectrum agents with reduced collateral damage to the microbiome [1].

Application
Selection Property
Validation Focus
P. aeruginosa T3SS anti-virulence research
Phenoxyacetamide pharmacophore retention
T3SS secretion inhibition assay
Kinase-targeted library synthesis studies
Bromothiophene cross-coupling handle
Kinase docking and SAR expansion
Gram-positive antimicrobial screening
Gram-positive selectivity profile
Disc diffusion and MIC screening vs. MRSA and Gram-positive strains
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